molecular formula C5H5BF3KN2O B1604414 Potassium trifluoro(2-methoxypyrimidin-5-yl)borate CAS No. 1111732-99-0

Potassium trifluoro(2-methoxypyrimidin-5-yl)borate

Cat. No. B1604414
M. Wt: 216.01 g/mol
InChI Key: ACPITJHSWGPRRF-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-methoxypyrimidin-5-yl)borate, also known as KTFMPB, is a borate compound that is used for various scientific research applications. It is a colorless solid that has several advantages for lab experiments due to its low toxicity and high solubility. KTFMPB is a versatile compound that is used in the synthesis of various compounds, as well as in the study of the mechanisms of action of various biochemical and physiological processes.

Scientific Research Applications

Organoboron Compounds in Catalysis

Organoboron compounds, including potassium trifluoro(organo)borates, have shown significant potential in catalysis, particularly in cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, a fundamental step in the synthesis of various organic molecules. For instance, potassium alkyltrifluoroborates have been used with aryl and 1-alkenyl trifluoromethanesulfonates in palladium-catalyzed coupling reactions, resulting in the formation of arenes or alkenes with high yields. Such processes are invaluable in pharmaceuticals, agrochemicals, and material sciences due to their efficiency and the stability of the organoboron reagents involved (Molander & Ito, 2001).

Organoboron in Organic Synthesis

The reactivity of potassium trifluoro(organo)borates extends beyond catalysis into more direct applications in organic synthesis. These compounds facilitate efficient access to important organic compounds, such as α-amino esters, through rhodium-catalyzed 1,4-addition and enantioselective protonation. The use of potassium trifluoro(organo)borates has enabled the synthesis of protected α-amino esters with high yields and enantiomeric excesses, demonstrating their utility in producing enantioenriched compounds, which are crucial for the development of bioactive molecules with specific chirality (Navarre et al., 2008).

Fluorescence Probes and Sensing

Organoboron compounds have found applications in the development of fluorescence probes for sensing and imaging. The structural modification of boron-dipyrromethene (BODIPY) dyes, for example, has led to the creation of highly sensitive fluorescence probes. These probes can be used for detecting various biological and chemical entities, showcasing the versatility of organoboron compounds in designing sensors with specific properties, such as high fluorescence quantum efficiency and tunable excitation and emission wavelengths (Gabe et al., 2006).

Nucleophilic Substitution Reactions

Potassium trifluoro(organo)borates are also utilized in nucleophilic substitution reactions, providing a pathway to CF3-substituted alcohols and N-tosylamines. These reactions are important for introducing trifluoromethyl groups into molecules, a functional group of interest in pharmaceuticals due to its ability to influence the biological activity and metabolic stability of drug molecules (Levin et al., 2011).

properties

IUPAC Name

potassium;trifluoro-(2-methoxypyrimidin-5-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BF3N2O.K/c1-12-5-10-2-4(3-11-5)6(7,8)9;/h2-3H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPITJHSWGPRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(N=C1)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BF3KN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649130
Record name Potassium trifluoro(2-methoxypyrimidin-5-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro(2-methoxypyrimidin-5-yl)borate

CAS RN

1111732-99-0
Record name Borate(1-), trifluoro(2-methoxy-5-pyrimidinyl)-, potassium (1:1), (T-4)-
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Record name Potassium trifluoro(2-methoxypyrimidin-5-yl)borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1111732-99-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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